molecular formula C16H14O6 B8271709 Artocarpanone CAS No. 520-25-2

Artocarpanone

Cat. No.: B8271709
CAS No.: 520-25-2
M. Wt: 302.28 g/mol
InChI Key: FQGBGNHGEUOZIW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artocarpanone is a flavonoid compound isolated from Artocarpus heterophyllus heartwood . It has been found to possess antibacterial activity against pathogenic bacteria . Some Artocarpus species are known to contain an abundance of flavonoids, phenols, steroids, tannins, saponins, and triterpenoids .


Chemical Reactions Analysis

This compound has been found to exhibit strong antibacterial activity against Pseudomonas aeruginosa . It’s also known that some Artocarpus species contain compounds that have various activities such as antimicrobial, antifungal, antiviral, antidiabetic, anticancer, antimalarial, anti-inflammatory, and antioxidant .

Mechanism of Action

Artocarpanone has been found to inhibit quorum sensing in Pseudomonas aeruginosa, a major pathogen in nosocomial infections . It has also been found to enhance the antibacterial activity of tetracycline against P. aeruginosa by completely inhibiting the bacterial growth .

Future Directions

To understand the flavonoid and triterpenoid mechanisms as antimalarial agents, more research on Artocarpus is required . The combination of Artocarpanone and tetracycline may be used to overcome P. aeruginosa infection .

Properties

CAS No.

520-25-2

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1

InChI Key

FQGBGNHGEUOZIW-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=C(C=C3)O)O)O

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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